molecular formula C8H17NO2 B2729539 3-(2-Methylmorpholin-4-yl)propan-1-ol CAS No. 1153191-05-9

3-(2-Methylmorpholin-4-yl)propan-1-ol

Cat. No.: B2729539
CAS No.: 1153191-05-9
M. Wt: 159.229
InChI Key: ULYPGBJCDDQWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylmorpholin-4-yl)propan-1-ol: is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound features a morpholine ring substituted with a methyl group at the 2-position and a propanol group at the 4-position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Methylmorpholin-4-yl)propan-1-ol typically involves the reaction of 2-methylmorpholine with an appropriate propanol derivative under controlled conditions. One common method involves the alkylation of 2-methylmorpholine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

3-(2-Methylmorpholin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Methylmorpholin-4-yl)propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylmorpholin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the morpholine ring can interact with hydrophobic pockets within proteins, affecting their conformation and function .

Comparison with Similar Compounds

  • 3-(2-Methylmorpholin-4-yl)propan-2-ol
  • 1-Methoxy-3-(2-Methylmorpholin-4-yl)propan-2-ol
  • 1-Amino-3-(2-Methylmorpholin-4-yl)propan-2-ol

Comparison:

3-(2-Methylmorpholin-4-yl)propan-1-ol is unique due to its specific substitution pattern on the morpholine ring and the presence of a propanol group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the hydroxyl group at the 1-position allows for unique hydrogen bonding interactions compared to its isomers .

Properties

IUPAC Name

3-(2-methylmorpholin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8-7-9(3-2-5-10)4-6-11-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYPGBJCDDQWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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